molecular formula C21H31N7O B10860823 2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide

2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide

Cat. No.: B10860823
M. Wt: 397.5 g/mol
InChI Key: BWBUPDTUXQDHSX-AWEZNQCLSA-N
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Description

CS640 is a selective inhibitor of calmodulin-dependent kinases, specifically targeting calcium/calmodulin-dependent protein kinase ID (CAMK1D). This compound has shown significant potential in scientific research due to its ability to inhibit various kinases with high specificity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CS640 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for CS640 are not widely documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and yield. The process involves the use of advanced organic synthesis techniques and purification methods .

Chemical Reactions Analysis

Types of Reactions

CS640 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CS640 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from the reactions of CS640 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .

Mechanism of Action

CS640 exerts its effects by selectively inhibiting calmodulin-dependent kinases, particularly CAMK1D. The compound binds to the active site of the kinase, preventing its activation and subsequent phosphorylation of target substrates. This inhibition disrupts various signaling pathways involved in cellular processes such as glucose homeostasis, insulin release, and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CS640

CS640 is unique due to its high specificity and potency in inhibiting CAMK1D. It has shown excellent selectivity in kinase screens and has been effective in various in vitro and in vivo assays. This makes it a valuable tool for studying the role of calmodulin-dependent kinases in different biological processes and for developing potential therapeutic agents .

Properties

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

IUPAC Name

2-[(3S)-3-aminopiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H31N7O/c1-12(2)17-8-15(9-18(26-17)13(3)4)25-20-16(19(23)29)10-24-21(27-20)28-7-5-6-14(22)11-28/h8-10,12-14H,5-7,11,22H2,1-4H3,(H2,23,29)(H,24,25,26,27)/t14-/m0/s1

InChI Key

BWBUPDTUXQDHSX-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C1=CC(=CC(=N1)C(C)C)NC2=NC(=NC=C2C(=O)N)N3CCC[C@@H](C3)N

Canonical SMILES

CC(C)C1=CC(=CC(=N1)C(C)C)NC2=NC(=NC=C2C(=O)N)N3CCCC(C3)N

Origin of Product

United States

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